molecular formula C28H16N2O4 B11559931 2,2'-biphenyl-2,2'-diylbis(1H-isoindole-1,3(2H)-dione)

2,2'-biphenyl-2,2'-diylbis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11559931
M. Wt: 444.4 g/mol
InChI Key: KBEQHFMBEDLRSR-UHFFFAOYSA-N
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Description

2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with isoindole precursors under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The temperature and pressure conditions are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using halogenated reagents or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2,2’-biphenyl-2,2’-diylbis(1H-pyrrole-1,3(2H)-dione): Similar structure but different heterocyclic ring.

    2,2’-biphenyl-2,2’-diylbis(1H-pyridine-1,3(2H)-dione): Contains a pyridine ring instead of isoindole.

Uniqueness

2,2’-biphenyl-2,2’-diylbis(1H-isoindole-1,3(2H)-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)phenyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H16N2O4/c31-25-19-11-1-2-12-20(19)26(32)29(25)23-15-7-5-9-17(23)18-10-6-8-16-24(18)30-27(33)21-13-3-4-14-22(21)28(30)34/h1-16H

InChI Key

KBEQHFMBEDLRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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